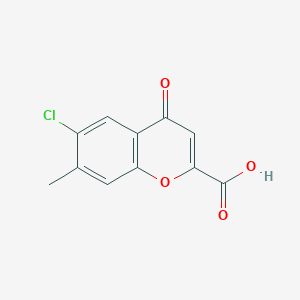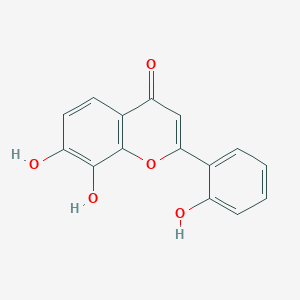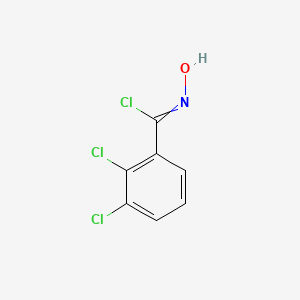![molecular formula C14H19FO9 B3031424 [4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate CAS No. 33557-28-7](/img/structure/B3031424.png)
[4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate
Vue d'ensemble
Description
[4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate is a complex organic compound with the molecular formula C14H19FO9. It is known for its unique structural properties and reactivity, making it a valuable compound in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate typically involves multiple steps. One common method includes the protection of hydroxyl groups followed by acetylation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to maintain consistent reaction conditions and improve yield.
Analyse Des Réactions Chimiques
Types of Reactions
[4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of protective groups or the formation of simpler compounds.
Substitution: It can undergo nucleophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
[4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate has several applications in scientific research:
Chemistry: It is used in organic synthesis due to its reactivity and structural properties.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism by which [4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s reactivity allows it to participate in various biochemical reactions, influencing cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
[4,5-Diacetyloxy-2-(2,4,6-tribromophenoxy)oxan-3-yl] acetate: Another acetylated compound with different substituents.
[2R,3R,4S,5R)-4,5,6-Triacetoxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]tetrahydropyran-3-yl] acetate: A structurally similar compound used in organic synthesis.
Uniqueness
Propriétés
IUPAC Name |
[4,5,6-triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FO9/c1-6(16)20-11-10(5-15)24-14(23-9(4)19)13(22-8(3)18)12(11)21-7(2)17/h10-14H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYYXVXMDLMRLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)CF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337149 | |
| Record name | AC1LBNVG | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33557-28-7 | |
| Record name | AC1LBNVG | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-1-[1-(trifluoromethyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]ethan-1-one](/img/structure/B3031341.png)

![1-[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]pyrrole](/img/structure/B3031343.png)
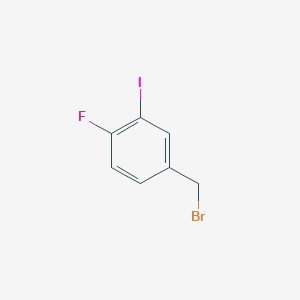

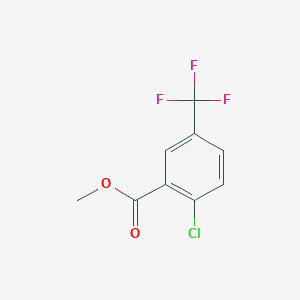



![[3-Chloro-2-fluoro-6-(trifluoromethyl)phenyl]methanamine](/img/structure/B3031354.png)
